molecular formula C12H16FINO4P B14779198 Diethyl {[(4-fluoro-2-iodophenyl)carbamoyl]methyl}phosphonate

Diethyl {[(4-fluoro-2-iodophenyl)carbamoyl]methyl}phosphonate

Cat. No.: B14779198
M. Wt: 415.14 g/mol
InChI Key: RYCXZRGUIFJOPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl {[(4-fluoro-2-iodophenyl)carbamoyl]methyl}phosphonate is an organophosphorus compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a phosphonate group, a carbamoyl group, and halogenated aromatic ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl {[(4-fluoro-2-iodophenyl)carbamoyl]methyl}phosphonate typically involves the reaction of diethyl phosphite with a halogenated aromatic isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly, the reaction is performed in an inert atmosphere using solvents such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl {[(4-fluoro-2-iodophenyl)carbamoyl]methyl}phosphonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms in the aromatic ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The phosphonate group can undergo oxidation to form phosphonic acids or reduction to form phosphines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

The major products formed from these reactions include substituted aromatic compounds, phosphonic acids, phosphines, and coupled products with extended carbon chains.

Scientific Research Applications

Diethyl {[(4-fluoro-2-iodophenyl)carbamoyl]methyl}phosphonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-phosphorus bonds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.

Mechanism of Action

The mechanism of action of Diethyl {[(4-fluoro-2-iodophenyl)carbamoyl]methyl}phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate groups in biological systems, allowing it to inhibit enzymes that utilize phosphate substrates. The halogenated aromatic ring can also interact with hydrophobic pockets in proteins, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl {[(4-chloro-2-iodophenyl)carbamoyl]methyl}phosphonate
  • Diethyl {[(4-bromo-2-iodophenyl)carbamoyl]methyl}phosphonate
  • Diethyl {[(4-fluoro-2-bromophenyl)carbamoyl]methyl}phosphonate

Uniqueness

Diethyl {[(4-fluoro-2-iodophenyl)carbamoyl]methyl}phosphonate is unique due to the presence of both fluorine and iodine atoms in the aromatic ring. This combination of halogens can influence the compound’s reactivity and binding properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C12H16FINO4P

Molecular Weight

415.14 g/mol

IUPAC Name

2-diethoxyphosphoryl-N-(4-fluoro-2-iodophenyl)acetamide

InChI

InChI=1S/C12H16FINO4P/c1-3-18-20(17,19-4-2)8-12(16)15-11-6-5-9(13)7-10(11)14/h5-7H,3-4,8H2,1-2H3,(H,15,16)

InChI Key

RYCXZRGUIFJOPB-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC(=O)NC1=C(C=C(C=C1)F)I)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.